Nalmefene
Overview
Description
Nalmefene is a synthetic compound classified as an opioid antagonist, specifically a derivative of naltrexone, first discovered in 1975. It is notable for its unique pharmacological profile, acting as a potent antagonist at the mu-opioid receptor and exhibiting partial agonist activity at the kappa-opioid receptor. This dual action may contribute to its therapeutic potential, particularly in the context of alcohol use disorder.
Synthetic Analysis
The synthesis of nalmefene typically involves the conversion of naltrexone to this compound hydrochloride[“].
Reaction Conditions
The synthesis of this compound hydrochloride from naltrexone is carried out under specific conditions:
Temperature: The reaction is typically conducted at a temperature range of 50-60°C[“].
Solvent: Methanol is used as the solvent[“].
pH: The reaction mixture is maintained at a slightly acidic pH to facilitate the conversion[“].
Reaction Steps
Preparation of this compound Hydrochloride: Naltrexone is dissolved in methanol[“].
Reaction: The solution is heated to 50-60°C to initiate the conversion[“].
Isolation: The resulting this compound hydrochloride is isolated by cooling the reaction mixture and filtering the precipitate[“].
Purification: The isolated product is purified to obtain pure this compound hydrochloride[“].
Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of methanol on the naltrexone molecule, leading to the formation of this compound hydrochloride. The detailed mechanism includes the formation of an intermediate complex, followed by protonation and precipitation of the final product.
Safety and Environmental Protection
Safety Issues: The synthesis process involves the use of methanol, which is flammable and toxic1
. Proper safety measures, such as working in a fume hood and wearing protective equipment, are essential to prevent exposure[“].
Molecular Structure
Atomic Arrangement
Nalmefene has a complex molecular structure with the molecular formula C21H25NO3[“]. The atoms are arranged in a specific pattern that includes a morphinan skeleton, which is a common structure in opioid antagonists[“].
Bonding Type
The compound contains various types of chemical bonds:
Covalent bonds: These are the primary bonds between carbon, hydrogen, nitrogen, and oxygen atoms.
Hydrogen bonds: These occur between the hydroxyl groups and other polar molecules.
Ionic bonds: Present in the hydrochloride salt form of this compound.
Geometry
The geometry of this compound is determined by its molecular structure:
Tetrahedral geometry: Around the carbon atoms.
Planar geometry: Around the nitrogen atoms in the morphinan ring.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the presence of electronegative atoms like oxygen and nitrogen, which create regions of high electron density around these atoms[“].
Mechanism of Action
Nalmefene is a medication primarily used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose[“]. It is a 6-methylene analogue of naltrexone and acts as an opioid receptor antagonist.
Target of Action
This compound mainly acts on opioid receptors in the brain[“]. Specifically, it targets the mu (μ)-opioid, delta (δ)-opioid, and kappa (κ)-opioid receptors.
Mode of Action
This compound works by antagonizing these opioid receptors[“]. As an antagonist, it blocks the receptors, preventing opioids from binding to them. This action prevents the effects of opioids, such as respiratory depression, sedation, and hypotension[“]. Additionally, this compound acts as a partial agonist at the kappa (κ)-opioid receptor, which contributes to its unique pharmacological profile.
Result of Action
By blocking opioid receptors, this compound reverses the effects of opioids and reduces the desire to consume alcohol[“][“]. This results in reduced alcohol consumption in individuals with alcohol dependence and prevention of opioid overdose.
Side Effects
Common side effects of this compound include dizziness, nausea, headache, and feeling hot. Less common side effects may include confusion, dizziness upon standing, and sweating[“]. In rare cases, it can cause fast or irregular heartbeat, nervousness, and vision changes.
Action Environment
The action of this compound can be affected by environmental factors such as liver function, as it is metabolized primarily by the liver[“]. Impaired liver function can affect the metabolism and excretion of this compound, potentially altering its effectiveness and safety profile.
Physical Properties
State
Nalmefene is a solid at standard temperature and pressure (STP)[“].
Color and Appearance
This compound is typically white to off-white in color and has a crystalline appearance[“][“].
Density
The density of this compound is approximately 1.2 g/cm³.
Melting Point and Boiling Point
Melting Point: this compound has a melting point of around 142-145°C[“].
Boiling Point: this compound decomposes before boiling, so a specific boiling point is not applicable.
Solubility
This compound is sparingly soluble in water and more soluble in organic solvents such as ethanol and methanol[“][“].
Electrical Conductivity and Thermal Conductivity
Electrical Conductivity: this compound is a non-conductive solid.
Refractive Index
The refractive index of this compound is approximately 1.52.
Chemical Properties
Chemical Reaction Type
Nalmefene primarily undergoes hydrolysis and metabolism reactions in the body. It is metabolized mainly by the liver through cytochrome P450 enzymes.
Reactivity
This compound is moderately reactive with oxygen and water, leading to its hydrolysis. It is stable under normal conditions but can react with strong acids and bases.
Redox Property
This compound is neither a strong oxidizing nor reducing agent. It does not participate in redox reactions under normal conditions.
Acidity and Alkalinity
This compound is a weak base with a pKa value of approximately 8.4. It can accept protons in acidic environments.
Stability
This compound is stable under normal storage conditions. It decomposes at high temperatures or in the presence of strong acids or bases.
Toxicity
This compound has a low toxicity profile when used as prescribed. However, overdose or improper use can lead to serious side effects such as respiratory depression and cardiovascular issues.
Biochemical Properties
Nalmefene plays a role in blocking opioid receptors in the brain, which is crucial in reducing the effects of opioids and alcohol[“]. It interacts with opioid receptors (mu, delta, and kappa) and cytochrome P450 enzymes (mainly UGT2B7, UGT1A3, and UGT1A8) in the liver for its metabolism.
Cellular Effects
This compound affects cells by blocking opioid receptors, which prevents the binding of opioids and reduces their effects. This action can lead to reduced dopamine release in the nucleus accumbens, which is associated with decreased reward and positive reinforcement effects of drugs[“].
Molecular Mechanism
The molecular mechanism of this compound involves antagonizing opioid receptors[“]. As an antagonist, it blocks these receptors, preventing opioids from binding to them. This action prevents the effects of opioids, such as respiratory depression, sedation, and hypotension. Additionally, this compound acts as a partial agonist at the kappa (κ)-opioid receptor, contributing to its unique pharmacological profile.
Time Effect
The effects of this compound can change over time as it is metabolized and excreted by the body[“]. The duration of its action can be influenced by factors such as liver function and the presence of other substances in the body.
Related Small Molecules
6-Hydroxyflavanone,NPFF1-R antagonist 1,Naltriben mesylate ,H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH,[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-,H-Tyr-Tic-Phe-Phe-OH,beta-Endorphin (6-31),alpha-ENDORPHIN,Jtc-801,BU09059 ,H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH,Corydaline,6beta-Naltrexol
Scientific Research Applications
Opioid Overdose Reversal
Nalmefene is widely used in emergency medicine to reverse opioid overdoses[“]. It acts as an opioid receptor antagonist, blocking the effects of opioids and rapidly reversing symptoms such as respiratory depression.
Alcohol Dependence Treatment
This compound is prescribed to reduce alcohol consumption in adults with alcohol dependence[“]. It helps to decrease the urge to drink by blocking the rewarding effects of alcohol.
Pain Management
While not primarily used for pain management, this compound can be used off-label to manage pain in patients who are also at risk of opioid dependence, as it does not produce the euphoric effects associated with opioid analgesics.
Research on Opioid Addiction
This compound is used in research studies to understand the mechanisms of opioid addiction and to develop new treatments for opioid use disorders[“].
Pharmacokinetic Studies
This compound is studied in pharmacokinetic research to understand its absorption, distribution, metabolism, and excretion (ADME) properties[“]. This research helps optimize dosing regimens and improve patient outcomes.
Neuropharmacology Research
This compound is used in neuropharmacology research to study the effects of opioid receptor antagonists on brain function and behavior. This research contributes to the development of new treatments for psychiatric disorders.
Properties
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLNOPPDWQMCH-MBPVOVBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58895-64-0 (hydrochloride), 1228646-70-5 (hydrochloride dihydrate salt/solvate) | |
Record name | Nalmefene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023347 | |
Record name | Nalmefene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The opioid system consists of three opioid receptors - mu (μ), delta (δ), and kappa (κ) - that are G-protein coupled receptors. Opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain to play a critical role in mood regulation, pain, reward, addictive behaviours, and substance use disorders. Opioid receptors are involved in various brain signalling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway. The mesolimbic pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs. Many abused drugs activate mu-opioid receptors, leading to positive reinforcing effects. Alcohol consumption can also cause the release of endogenous opioids, which bind to mu and delta receptors, thereby increasing the release of dopamine in the nucleus accumbens to induce reward and positive reinforcement effects. Nalmefene is an antagonist at the mu and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. As an antagonist, nalmefene blocks ligands from binding to the opioid receptor. Animal studies suggest that kappa-opioid receptor signalling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens. _In vivo_ studies have demonstrated that nalmefene reduces alcohol consumption, possibly by modulating cortico-mesolimbic functions. Preclinical studies suggest that nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system., Nalmefene prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. Pharmacodynamic studies have shown that Nalmefene has a longer duration of action than naloxone at fully reversing doses. Nalmefene has no opioid agonist activity., In humans, mu- and kappa-opioid receptor agonists lower tuberoinfundibular dopamine, which tonically inhibits prolactin release. Serum prolactin is, therefore, a useful biomarker for tuberoinfundibular dopamine. The current study evaluated the unexpected finding that the relative mu- and kappa-opioid receptor selective antagonist nalmefene increases serum prolactin, indicating possible kappa-opioid receptor agonist activity. In all, 33 healthy human volunteers (14 female) with no history of psychiatric or substance use disorders received placebo, nalmefene 3 mg, and nalmefene 10 mg in a double-blind manner. Drugs were administered between 0900 and 1000 on separate days via 2-min intravenous infusion. Serial blood specimens were analyzed for serum levels of prolactin. Additional in vitro studies of nalmefene binding to cloned human kappa-opioid receptors transfected into Chinese hamster ovary cells were performed. Compared to placebo, both doses of nalmefene caused significant elevations in serum prolactin (p<0.002 for nalmefene 3 mg and p<0.0005 for nalmefene 10 mg). There was no difference in prolactin response between the 3 and 10 mg doses. Binding assays confirmed nalmefene's affinity at kappa-opioid receptors and antagonism of mu-opioid receptors. [(35)S]GTPgammaS binding studies demonstrated that nalmefene is a full antagonist at mu-opioid receptors and has partial agonist properties at kappa-opioid receptors. Elevations in serum prolactin following nalmefene are consistent with this partial agonist effect at kappa-opioid receptors. As kappa-opioid receptor activation can lower dopamine in brain regions important to the persistence of alcohol and cocaine dependence, the partial kappa agonist effect of nalmefene may enhance its therapeutic efficacy in selected addictive diseases. | |
Record name | Nalmefene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NALMEFENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
55096-26-9 | |
Record name | Nalmefene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55096-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalmefene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nalmefene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nalmefene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,5R,13S,17S)-4-(cyclopropylmethyl)-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALMEFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOV02TDP9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NALMEFENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105-110 °C | |
Record name | NALMEFENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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